Ethyl 3,5-dimethylisoxazole-4-carboxylate
Overview
Description
Ethyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound that falls within the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 4-position and the methyl groups at the 3 and 5 positions are indicative of its potential for a variety of chemical reactions and applications in organic synthesis.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . This method showcases the versatility of isoxazole compounds in forming new chemical entities through condensation reactions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, was determined using X-ray diffraction, which revealed the presence of an N–H⋯O hydrogen bond, stabilizing the structure . Similarly, the structure of isoxazole derivatives can be elucidated to understand their conformation and electronic properties.
Chemical Reactions Analysis
Isoxazole derivatives participate in a range of chemical reactions. The paper titled "5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions" demonstrates the use of an isoxazole derivative as a reagent for selective esterification reactions . This highlights the reactivity of such compounds in synthetic organic chemistry, particularly in the modification of alcohol and phenol functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect their reactivity and physical characteristics such as solubility and melting point. Theoretical calculations, such as those performed in the study of the molecular structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, can provide insights into the electronic properties and potential reactivity of these compounds .
Scientific Research Applications
Ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, a derivative of Ethyl 3,5-dimethylisoxazole-4-carboxylate, has been synthesized for potential applications in organic synthesis (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).
Ethyl 3,5-dimethylisoxazole-4-carboxylate reacts with various carbonyl compounds, yielding products like 3-methyl-5-(benzoylmethyl)isoxazole, indicating its reactivity and potential in synthesizing diverse organic compounds (C. Kashima, M. Uemori, Y. Tsuda, & Y. Omote, 1976).
The compound's alkylated derivatives, such as 3-methyl-5-alkylisoxazoles, have been studied, indicating potential in the synthesis of isoxazoles with varied substituents (C. Kashima, S. Tobe, N. Sugiyama, & Makoto Yamamoto, 1973).
Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, a related compound, has been synthesized and analyzed for its molecular interactions and potential in nonlinear optical applications (R. N. Singh, V. Baboo, Poonam Rawat, & V. Gupta, 2013).
Another derivative, Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been explored for its molecular structure and spectroscopic properties (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its molecular structure and formation properties, indicating potential applications in organic and pharmaceutical chemistry (R. N. Singh, Amit Kumar, R. Tiwari, Poonam Rawat, & R. Manohar, 2013).
Ethyl 3,5-dimethylisoxazole-4-carboxylate derivatives have been used in the synthesis of new cephalosporins, suggesting applications in antibiotic development (F. Sztaricskai, G. Batta, Z. Dinya, I. Pelyvás, P. Herczegh, T. Gunda, & I. Koczka, 1998).
Safety And Hazards
properties
IUPAC Name |
ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-12-6(7)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHVDXUJAQVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353004 | |
Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethylisoxazole-4-carboxylate | |
CAS RN |
17147-42-1 | |
Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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